MmpL3 Target Engagement: Structural Differentiation of the 2,4-Dione Motif Relative to Aminic and Ketonic Analogs
The 9-oxa-1-azaspiro[5.5]undecane-2,4-dione scaffold incorporates a cyclic imide (2,4-dione) motif that is chemically and pharmacologically distinct from the basic amine-containing spirocycles that dominate the MmpL3 inhibitor literature. In the Ray et al. (2021) SAR campaign, the baseline spirocyclic amine series (compounds 1 and 2) delivered MIC values of 0.22 and 0.14 μM against M. tuberculosis H37Rv but carried problematic hERG inhibition (IC₅₀ = 2.9 and 1.1 μM) and high mouse microsomal clearance (>50 mL/min/g) [1]. The 2,4-dione motif present in the target compound replaces the basic amine with a neutral hydrogen-bond-donating imide, a structural modification that, by class-level inference from related zwitterionic carboxylic acid analogs in the same spirocyclic series, is predicted to reduce hERG channel blockade (hERG IC₅₀ improved from ~3 μM to >30 μM in the analogous carboxylic acid series) and lower lipophilicity-driven cytotoxicity [1]. This differentiation is mechanistically grounded: the basic amine in compounds 1–3 is the primary driver of hERG liability and HepG2 cytotoxicity (HepG2 IC₅₀ of 20–38 μM for amine-containing scaffolds versus >50 μM for zwitterionic analogs 23–32) [1]. The 2,4-dione provides a non-basic, polar alternative that retains the spirocyclic core geometry for MmpL3 binding while mitigating the off-target risks associated with cationic amphiphilic character.
| Evidence Dimension | hERG IC₅₀ (functional Q-patch assay) for amine-containing spirocycles vs. non-basic spirocyclic analogs |
|---|---|
| Target Compound Data | 2,4-Dione scaffold: predicted hERG IC₅₀ > 30 μM (by class-level extrapolation from zwitterionic spirocyclic analogs 23–32 in Ray et al. 2021) |
| Comparator Or Baseline | Amine-containing spirocycles: compound 1 hERG IC₅₀ = 2.9 μM; compound 2 hERG IC₅₀ = 1.1 μM; GSK-SPIRO (compound 3) hERG IC₅₀ = 3.1 μM [1] |
| Quantified Difference | ≥10-fold improvement in hERG selectivity predicted for the 2,4-dione scaffold class relative to the amine-containing comparators |
| Conditions | hERG functional Q-patch assay; HepG2 cytotoxicity assay; Ray et al. 2021, ACS Omega 6(3):2284-2311 |
Why This Matters
For procurement decisions in anti-TB drug discovery, the 2,4-dione motif offers a structurally pre-validated path to reduced cardiovascular off-target risk (hERG) relative to the more common but liability-laden amine-containing spirocyclic MmpL3 inhibitors, without requiring de novo synthetic exploration of the liability mitigation strategy.
- [1] Ray PC, Huggett M, Turner PA, et al. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. 2021;6(3):2284-2311. doi:10.1021/acsomega.0c05589 View Source
